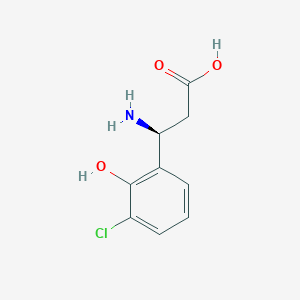

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

Description

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

PEXMJKSFCLVJKA-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)O)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Condensation

The synthesis starts from 3-chloro-2-hydroxybenzaldehyde , commercially available or prepared via chlorination of 2-hydroxybenzaldehyde derivatives.

The amino acid starting material is often an enantiomerically pure β-amino acid derivative or a protected amino acid methyl ester.

Condensation between the aldehyde and the amino acid derivative is carried out under controlled pH conditions (acidic or basic), typically in solvents such as methanol or ethanol, at reflux or room temperature, to form an imine intermediate.

Reduction of Imine Intermediate

The imine intermediate is reduced using:

Sodium borohydride (NaBH4) in protic solvents at low temperatures to avoid over-reduction.

Catalytic hydrogenation using Pd/C or Rh/Al2O3 catalysts under hydrogen gas atmosphere in continuous flow reactors for industrial scale.

Reduction yields the β-amino acid with the desired (3S)-configuration preserved when chiral starting materials are used.

Protection and Deprotection Steps

To control regioselectivity and prevent side reactions:

The amino group is protected using groups such as tert-butyl esters or oxazolidinones.

The hydroxyl group may be protected by methylation or alkylation using methyl iodide or ethyl bromoacetate in the presence of bases like potassium carbonate.

After the key transformations, deprotection is performed under mild acidic conditions (e.g., HCl in tetrahydrofuran at room temperature) to yield the free amino acid.

Purification and Characterization

The final product is purified by reversed-phase HPLC, often yielding >99% enantiomeric excess.

Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Reaction Optimization

Reaction Yields and Byproducts

Industrial Scale Considerations

Continuous flow hydrogenation reactors improve throughput (up to 1.2 kg/h) and maintain enantiomeric purity.

Use of Pd/C or Rh/Al2O3 catalysts enhances reaction rates and selectivity.

Optimization of solvent polarity (e.g., DMF for high temperature, ether for reductions) improves reaction efficiency.

Summary Table of Preparation Methods

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders

One of the primary applications of (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is in the development of pharmaceuticals targeting neurological disorders. The compound interacts with glutamate receptors, which are critical in neurotransmission and implicated in conditions such as Alzheimer's disease, schizophrenia, and epilepsy. Studies have shown that modulation of these receptors can lead to therapeutic effects, making this compound a candidate for drug development aimed at enhancing cognitive function or mitigating neurodegenerative processes.

Mechanism of Action

The compound's mechanism of action is linked to its ability to influence glutamatergic signaling pathways. It may act as an agonist or antagonist at specific receptor subtypes, depending on its concentration and the cellular context. Experimental approaches such as binding assays and cellular assays are employed to elucidate its pharmacological profile and therapeutic potential.

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies:

- Classical Organic Synthesis Techniques : Traditional methods that utilize established chemical reactions to construct the compound.

- Asymmetric Synthesis Strategies : Modern techniques that allow for the selective formation of one enantiomer over another, crucial for creating biologically active compounds with desired properties.

These synthetic routes ensure high yields and purity of the target compound, facilitating its use in research and potential clinical applications.

Computational Studies

Quantitative Structure-Activity Relationship Models

Researchers utilize computational methods such as quantitative structure-activity relationship (QSAR) modeling to predict how this compound interacts with various biological targets. These models help identify potential therapeutic uses by correlating chemical structure with biological activity.

Case Studies

Case Study 1: Interaction with Glutamate Receptors

A study investigated the interaction between this compound and AMPA receptors, a subtype of glutamate receptors. The findings indicated that the compound could enhance receptor activity, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects of this compound were evaluated in animal models of stroke. Results showed that administration of the compound reduced neuronal damage and improved functional recovery post-stroke, highlighting its therapeutic potential in acute neurological conditions.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from related derivatives. Below is a systematic comparison based on substituent variations, stereochemistry, and functional group modifications.

Halogenated Phenyl Derivatives

(a) Positional Isomers of Chlorine

- (S)-3-Amino-3-(3-chlorophenyl)propanoic acid (CAS 740794-79-0) Key Difference: Lacks the hydroxyl group at the 2-position of the phenyl ring. Impact: Increased lipophilicity compared to the target compound due to the absence of a polar hydroxyl group. The similarity score is 0.98, indicating high structural overlap .

- (R)-3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 331763-54-3) Key Difference: Chlorine at the 2-position instead of 3, with R-configuration. Similarity score: 0.91 .

- Impact: Enhanced solubility in aqueous media due to the ionic form. Molecular weight: 236.10 .

(b) Substituent Replacement

- (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride (CAS 490034-86-1) Key Difference: Trifluoromethyl group replaces chloro and hydroxyl groups. Impact: Introduces strong electron-withdrawing effects, altering electronic distribution. Molecular weight: 269.65; hazards include skin/eye irritation (H315, H319) .

- 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS 1810069-92-1) Key Difference: Cyano group at the 3-position. Molecular formula: C₁₀H₁₁ClN₂O₂ .

Hydroxyl Group Modifications

- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS 67336-19-0) Key Difference: Extended carbon chain (butanoic acid vs. propanoic acid). Impact: Altered chain length may affect binding pocket compatibility in enzymatic targets. Similarity score: 0.89 .

- (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride (CAS 132201-32-2) Key Difference: Additional hydroxyl group at the 2-position.

Functional Group Variations

- 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 5678-45-5) Key Difference: Methoxy group replaces hydroxyl and chloro groups. Impact: Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effects. Similarity score: 0.96 .

- Impact: Strong electron-withdrawing nitro group reduces electron density on the aromatic ring, influencing reactivity. Molecular weight: 210.19; density: 1.4 g/cm³ .

Data Table: Structural and Physicochemical Comparison

Key Research Findings

- Positional Isomerism: Chlorine’s position on the phenyl ring significantly impacts electronic and steric properties.

- Hydroxyl Group Role: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier permeability compared to non-hydroxylated analogs like BMAA ().

- Safety Profiles : Halogenated derivatives often carry hazards related to skin/eye irritation (e.g., H315, H319), whereas nitro-substituted compounds may pose risks due to their reactive nitro groups .

Biological Activity

(3S)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chiral center at the 3-position of the propanoic acid backbone, with a chloro and hydroxy substituent on the aromatic ring. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives.

Efficacy Against Pathogens

- In Vitro Studies : A series of derivatives were tested against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for E. faecalis .

- Broad-Spectrum Activity : Some derivatives exhibited activity against Gram-negative pathogens with MIC values between 8 and 64 µg/mL, indicating potential for broad-spectrum antimicrobial applications .

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with metabolic pathways within the pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored.

Cytotoxicity Studies

- Cell Viability Assays : Compounds derived from this compound were tested on A549 lung cancer cells. Certain derivatives showed a reduction in cell viability by up to 50%, suggesting significant cytotoxic effects .

- Comparison with Chemotherapeutics : The cytotoxicity was compared with standard chemotherapeutics like doxorubicin and cisplatin, indicating that some derivatives may offer comparable or enhanced efficacy against cancer cells .

Antioxidant Properties

In addition to anticancer activity, these compounds demonstrated antioxidant properties in various assays, such as DPPH radical scavenging tests. Compound 20 showed particularly strong antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells .

Pharmacological Properties

A comprehensive analysis of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) indicates that some derivatives possess favorable profiles for drug development. Parameters such as solubility and permeability were assessed using in silico models, revealing promising characteristics for further exploration in clinical settings .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.